molecular formula C26H28N6O B10984922 N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10984922
M. Wt: 440.5 g/mol
InChI Key: NOQLHSAZQVIASP-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, a triazolopyridazine moiety, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Introduction of Phenyl Groups: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl derivatives and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or piperidine moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), catalysts (Lewis acids).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions, given its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit specific enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

IUPAC Name

N-(3-phenylpropyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H28N6O/c33-26(27-17-7-10-20-8-3-1-4-9-20)22-15-18-31(19-16-22)24-14-13-23-28-29-25(32(23)30-24)21-11-5-2-6-12-21/h1-6,8-9,11-14,22H,7,10,15-19H2,(H,27,33)

InChI Key

NOQLHSAZQVIASP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

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